6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol
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Overview
Description
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol is a complex organic compound that features a combination of benzothiazole, quinazoline, and pyrimidine moieties
Preparation Methods
The synthesis of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol involves multiple steps, typically starting with the preparation of the individual moieties followed by their coupling. One common synthetic route involves the reaction of 1,3-benzothiazol-2-ylsulfanyl derivatives with quinazoline derivatives under specific conditions to form the desired compound. The reaction conditions often include the use of catalysts and solvents to facilitate the coupling reaction .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzothiazole moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Scientific Research Applications
6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific molecular targets.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, inhibiting their activity and thereby exerting its biological effects. The pathways involved often include signal transduction pathways that regulate cell growth and proliferation .
Comparison with Similar Compounds
Similar compounds include other benzothiazole and quinazoline derivatives. Compared to these compounds, 6-[(1,3-Benzothiazol-2-ylsulfanyl)methyl]-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]pyrimidin-4-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Some similar compounds include:
- 2-arylbenzothiazoles
- 6-ethoxy-1,3-benzothiazole-2-amine derivatives
- Quinazoline-based inhibitors .
Properties
Molecular Formula |
C23H20N6O2S2 |
---|---|
Molecular Weight |
476.6 g/mol |
IUPAC Name |
4-(1,3-benzothiazol-2-ylsulfanylmethyl)-2-[(6-ethoxy-4-methylquinazolin-2-yl)amino]-1H-pyrimidin-6-one |
InChI |
InChI=1S/C23H20N6O2S2/c1-3-31-15-8-9-17-16(11-15)13(2)24-21(26-17)29-22-25-14(10-20(30)28-22)12-32-23-27-18-6-4-5-7-19(18)33-23/h4-11H,3,12H2,1-2H3,(H2,24,25,26,28,29,30) |
InChI Key |
WRKWXGWILQQRIV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(N=C(N=C2C=C1)NC3=NC(=CC(=O)N3)CSC4=NC5=CC=CC=C5S4)C |
Origin of Product |
United States |
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